N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide
Description
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H24N2O4/c1-22-14-7-6-13(12-15(14)23-2)8-9-18-16(20)17(21)19-10-4-3-5-11-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,20) |
InChI Key |
SFDYIHYOIGMIDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)N2CCCCC2)OC |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent, often with 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is adapted from analogous syntheses of structurally related acetamides.
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane (DCM) or ethyl acetate.
-
Temperature: Initial cooling to 0°C followed by gradual warming to room temperature.
-
Molar Ratios:
Procedure:
-
Dissolve 2-oxo-2-(piperidin-1-yl)acetic acid (1.0 eq) and 2-(3,4-dimethoxyphenyl)ethylamine (1.1 eq) in DCM.
-
Add EDCI (1.2 eq) and DMAP (0.2 eq) under nitrogen atmosphere at 0°C.
-
Stir for 30 minutes at 0°C, then warm to room temperature and react for 24 hours.
-
Quench with 2M HCl, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify via recrystallization (DCM/ethyl acetate) or column chromatography (silica gel, CHCl₃/MeOH 95:5).
Mixed Anhydride Method
An alternative protocol uses isobutyl chloroformate to generate a reactive mixed anhydride intermediate, which subsequently reacts with the amine. This method is less common but offers improved selectivity in polar aprotic solvents.
Optimization Insights:
-
Solvent: Tetrahydrofuran (THF) or ethyl acetate.
-
Base: Triethylamine (TEA) to neutralize HCl byproduct.
-
Advantages: Reduced epimerization risk compared to carbodiimide methods.
Critical Analysis of Reaction Parameters
Solvent Selection
Catalytic Additives
Temperature Control
-
Low-Temperature Initiation (0°C): Minimizes exothermic side reactions during carbodiimide activation.
-
Room-Temperature Reaction: Ensures complete conversion over 24 hours.
Analytical Characterization and Quality Control
Post-synthesis validation employs multiple spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Challenges and Mitigation Strategies
By-Product Formation
Scalability Issues
-
Recrystallization Yield Loss: Addressed by using mixed solvents (DCM/ethyl acetate) for gradual crystallization.
-
Column Chromatography: Replaced with recrystallization in industrial settings to reduce costs.
Comparative Data on Synthesis Methods
| Parameter | EDCI/DMAP Method | Mixed Anhydride Method |
|---|---|---|
| Yield | 70–76% | 65–70% |
| Purity | >98% | >95% |
| Reaction Time | 24 hours | 18 hours |
| Cost Efficiency | Moderate | High |
| Scalability | Industrial-friendly | Lab-scale only |
Recent Advances and Modifications
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Enzyme Inhibition
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit enzymes involved in various metabolic pathways, which could be beneficial in treating conditions such as cancer and neurodegenerative diseases. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase, which is implicated in Alzheimer's disease .
Anticancer Properties
Research has demonstrated the compound's cytotoxic effects against several cancer cell lines. In vitro studies suggest that it selectively induces apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential utility in treating bacterial infections .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer activity of this compound against human breast cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the mechanism of action involved apoptosis .
Case Study 2: Enzyme Inhibition
In another study focusing on neurodegenerative diseases, this compound was tested for its ability to inhibit acetylcholinesterase activity in vitro. Results indicated a significant reduction in enzyme activity at concentrations above 10 µM, supporting its potential use as a therapeutic agent in Alzheimer's disease management .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The methoxy groups and piperidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Core Scaffolds
Tetrahydroisoquinoline Derivatives
- N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (Compound 20) Structure: Incorporates a tetrahydroisoquinoline core with a piperidine-ethoxy side chain and benzyl acetamide. Synthesis Yield: 24% , lower than simpler acetamides, suggesting synthetic challenges in multi-step reactions.
Benzamide Derivatives
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Structure: Replaces the piperidinyl-acetamide group with a benzamide. ~388 g/mol for the target compound). Synthesis Efficiency: 80% yield , indicating easier synthesis due to fewer steric and electronic constraints.
Analogues with Varied Substituents
Trifluoromethyl and Anilino Modifications
- N-(3,4-Dimethoxyphenyl)-2-[ethyl-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]amino]acetamide (CAS 750599-28-1) Structure: Features a trifluoromethyl-anilino group and ethylamino linker.
Bromophenoxy Substituents
- 2-(2-Bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (CAS 301693-67-4) Structure: Bromophenoxy group replaces the piperidinyl moiety. Key Differences: The electron-withdrawing bromine may alter electronic properties, affecting binding to targets like serotonin receptors .
Pharmacologically Active Analogues
Neuroprotective Agents
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)acetamide (Compound 5a) Structure: Purine-derived sulfanyl group replaces the piperidine. Biological Activity: Demonstrates low toxicity and efficacy in dementia models, likely due to purine-mediated adenosine receptor modulation .
Orexin Receptor Antagonists
- Tetrahydroisoquinoline Derivatives (Compounds 20–24) Activity: Selective orexin 1 receptor antagonists with IC₅₀ values in the nanomolar range . Comparison: The target compound lacks the tetrahydroisoquinoline core, which may reduce orexin receptor affinity but improve metabolic stability.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O4 |
| Molecular Weight | 360.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 476466-51-0 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Some key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, demonstrating minimum inhibitory concentrations (MICs) in the low microgram range .
- Anticancer Properties : Studies have highlighted its cytotoxic effects on cancer cell lines, with some derivatives showing IC50 values comparable to established anticancer agents .
Antimicrobial Evaluation
A study conducted on derivatives related to this compound revealed promising antimicrobial activity. The most active derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens. Additionally, these compounds demonstrated significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .
Anticancer Activity
In vitro studies have shown that certain derivatives possess potent anticancer effects against various cell lines. For instance, one derivative displayed an IC50 value of 4.363 μM in colon cancer cells, indicating effective cytotoxicity compared to doxorubicin . Furthermore, the mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.
Neuroprotective Effects
The compound's ability to inhibit cholinesterases suggests potential applications in treating Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic neurotransmission and offer neuroprotective benefits .
Case Study 1: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of various derivatives, compound 7b was identified as the most effective against Staphylococcus species, showing a significant reduction in biofilm formation compared to controls. This highlights the potential for developing new treatments for antibiotic-resistant infections.
Case Study 2: Cancer Treatment
Another investigation focused on the anticancer properties of this compound derivatives revealed that modifications to the piperidine moiety could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Q. What are the critical steps in synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including (i) coupling of the 3,4-dimethoxyphenethylamine moiety with a piperidine-containing intermediate, (ii) amidation to form the acetamide backbone, and (iii) oxidation to stabilize the 2-oxo group. Key considerations include:
- Temperature control : Maintaining 60–80°C during coupling to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amidation .
- Catalysts : Triethylamine or DMAP can accelerate coupling steps .
Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., methoxy groups at 3,4-phenyl positions and piperidinyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities .
- Differential Scanning Calorimetry (DSC) : Determines thermal stability and melting points, critical for storage .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with acetylcholinesterase or kinases using fluorometric/colorimetric substrates .
- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to bioactive heterocycles .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize variables like solvent polarity, temperature, and catalyst loading .
- Protecting groups : Temporarily block reactive sites (e.g., piperidine nitrogen) during coupling steps to prevent undesired side reactions .
- Flow chemistry : Continuous reaction systems improve heat/mass transfer, reducing degradation .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Compare protocols for cell density, serum concentration, and incubation time, which affect IC₅₀ values .
- Solubility adjustments : Use DMSO/cosolvent systems to ensure consistent compound dissolution .
- Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .
Q. What computational strategies predict target interactions and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cyclooxygenase-2) .
- Molecular dynamics simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 metabolism .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with varying substituents on the piperidine ring (e.g., methyl, fluorine) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the 3,4-dimethoxyphenyl group with catechol or halogenated analogs to test target selectivity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using Schrödinger’s Phase .
Q. What challenges arise in pharmacokinetic profiling, and how are they addressed?
- Methodological Answer :
- Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., ester hydrolysis) .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction, guiding dose adjustments .
- Blood-brain barrier penetration : Predict via PAMPA-BBB assays or in situ perfusion models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
